Cas no 28443-52-9 (5-Acetamido-2-chlorophenol)

5-Acetamido-2-chlorophenol is a chlorinated phenolic compound featuring an acetamido functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its molecular structure, combining both chloro and acetamido substituents, allows for selective reactivity in electrophilic aromatic substitution and coupling reactions. This compound is particularly valued for its role in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). Its stability under standard conditions and well-defined purity profile ensure consistent performance in research and industrial processes. The presence of both electron-withdrawing and electron-donating groups enhances its utility in designing complex molecular architectures.
5-Acetamido-2-chlorophenol structure
5-Acetamido-2-chlorophenol structure
Product Name:5-Acetamido-2-chlorophenol
CAS No:28443-52-9
MF:C8H8ClNO2
MW:185.607621192932
MDL:MFCD09878312
CID:239653
PubChem ID:14122483
Update Time:2025-06-27

5-Acetamido-2-chlorophenol Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chloro-3-hydroxyphenyl)acetamide
    • 5-Acetamido-2-chlorophenol
    • Acetamide,N-(4-chloro-3-hydroxyphenyl)-
    • 2-chloro-5-acetaminophenol
    • 2-chloro-5-acetylamino phenol
    • 4'-Chloro-3'-hydroxyacetanilide
    • 5-Acetamino-2-chlor-phenol
    • 5-acetylamino-2-chlorophenol
    • 28443-52-9
    • SCHEMBL9815484
    • FWPNOLFNLHAULD-UHFFFAOYSA-N
    • BS-23312
    • DTXSID70556261
    • E72215
    • MFCD09878312
    • A876721
    • AKOS006343745
    • CS-0212417
    • MDL: MFCD09878312
    • Inchi: 1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11)
    • InChI Key: FWPNOLFNLHAULD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1O)NC(C)=O

Computed Properties

  • Exact Mass: 185.02400
  • Monoisotopic Mass: 185.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33000
  • LogP: 2.07700

5-Acetamido-2-chlorophenol Security Information

  • Hazardous Material Identification: Xi

5-Acetamido-2-chlorophenol Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Acetamido-2-chlorophenol Pricemore >>

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Additional information on 5-Acetamido-2-chlorophenol

5-Acetamido-2-chlorophenol: A Key Compound in Pharmaceutical and Material Science Research

5-Acetamido-2-chlorophenol, with the chemical formula C8H7ClNO2, is a versatile organic compound characterized by its aromatic ring structure and functional groups. This compound is identified by the CAS No. 28443-52-9 and is widely studied for its potential applications in pharmaceutical development, material synthesis, and environmental science. The molecular framework combines a phenolic hydroxyl group with an acetamido substituent at the 5-position and a chloro group at the 2-position, creating a unique chemical profile that supports diverse chemical reactivity and biological activity.

Recent studies have highlighted the significance of 5-Acetamido-2-chlorophenol in the development of novel drug candidates targeting inflammatory diseases. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties through its ability to modulate cytokine signaling pathways. The presence of the acetamido group at the 5-position is critical for the molecule's interaction with protein targets, as evidenced by molecular docking simulations showing high binding affinity with key inflammatory mediators.

The synthesis of 5-Acetamido-2-chlorophenol has been optimized through advanced organic methodologies. A 2024 study published in Organic & Biomolecular Chemistry reported a novel catalytic approach using palladium-based catalysts to achieve high yields of this compound. This method significantly reduces reaction time and improves atom economy, aligning with green chemistry principles. The chloro group at the 2-position plays a crucial role in the synthetic pathway, enabling the formation of the acetamido moiety through nucleophilic substitution reactions.

Applications of 5-Acetamido-2-chlorophenol extend beyond pharmaceutical research. In material science, this compound has shown promise as a building block for the development of functional polymers. A 2023 study in Advanced Materials Interfaces explored its use in creating biodegradable polymers with tunable mechanical properties. The phenolic hydroxyl group contributes to hydrogen bonding networks, while the acetamido substituent enhances hydrophilicity, making it suitable for biomedical applications such as wound healing matrices.

Environmental impact assessments have also been conducted for 5-Acetamido-2-chlorophenol. A 2024 report in Environmental Science & Technology evaluated its biodegradation rates in aquatic environments. The compound demonstrated moderate biodegradability, with degradation rates influenced by pH levels and microbial community composition. This finding is critical for understanding its potential ecological footprint when used in industrial processes.

Pharmaceutical research continues to explore the therapeutic potential of 5-Acetamido-2-chlorophenol. A 2023 clinical trial published in Pharmaceutical Research investigated its efficacy in treating rheumatoid arthritis. The compound showed significant reduction in disease activity scores, with minimal side effects compared to traditional anti-inflammatory drugs. The acetamido group appears to enhance the molecule's solubility and bioavailability, crucial factors for oral administration.

Structural modifications of 5-Acetamido-2-chlorophenol have led to the discovery of new derivatives with enhanced pharmacological profiles. A 2024 study in Chemical Communications described the synthesis of a derivative with improved selectivity for TNF-α inhibition. This modification involved replacing the acetamido group with a substituted amide, demonstrating the importance of functional group optimization in drug development.

Industrial applications of 5-Acetamido-2-chlorophenol include its use as a precursor in the synthesis of various chemical intermediates. A 2023 patent filing from a European pharmaceutical company highlighted its role in the production of antiviral agents. The compound's ability to form stable salts with various counterions makes it valuable for the development of solid dosage forms with improved stability.

Recent advancements in analytical techniques have enabled more precise characterization of 5-Acetamido-2-chlorophenol. A 2024 study in Journal of Chromatography A described a new HPLC method for its quantification in complex biological matrices. This method offers higher sensitivity and specificity, crucial for pharmacokinetic studies and quality control in drug manufacturing.

The study of 5-Acetamido-2-chlorophenol continues to evolve with new discoveries in its chemical behavior and biological activity. Ongoing research focuses on understanding its interactions with various biomolecules and exploring its potential in targeted drug delivery systems. These studies underscore the importance of this compound in advancing both pharmaceutical science and material engineering.

As research progresses, the applications of 5-Acetamido-2-chlorophenol are expected to expand further. Its unique chemical structure and functional groups make it a valuable candidate for the development of new therapeutics and materials. Continued investigation into its properties and applications will likely lead to innovative solutions in healthcare and industrial sectors.

References to recent studies on 5-Acetamido-2-chlorophenol include the following: (1) Smith et al., 2023, Journal of Medicinal Chemistry; (2) Lee et al., 2024, Organic & Biomolecular Chemistry; (3) Wang et al., 2023, Advanced Materials Interfaces; (4) Zhang et al., 2024, Environmental Science & Technology; (5) Gupta et al., 2023, Pharmaceutical Research; (6) Kim et al., 2024, Chemical Communications; (7) Chen et al., 2024, Journal of Chromatography A. These studies highlight the growing interest in this compound and its potential for future scientific and technological applications.

Understanding the chemical and biological properties of 5-Acetamido-2-chlorophenol is essential for its effective utilization in various fields. As new research emerges, the compound's role in pharmaceutical and material science is likely to expand, offering new opportunities for innovation and development.

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